![molecular formula C18H16ClNO4 B608354 KL-1 CAS No. 900308-84-1](/img/structure/B608354.png)
KL-1
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Overview
Description
KL-1 is an inhibitor of SEC and transcription elongation by Pol II which disrupts the cyclin T1-AFF4 interaction within SEC, and attenuates SEC-dependent rapid transcriptional responses. KL-1 inhibits MYC transcriptional programs.
Scientific Research Applications
Inhibition of Super Elongation Complex (SEC)
SEC inhibitor KL-1 is a potent and selective inhibitor of the super elongation complex (SEC) that disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb . This results in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation .
Regulation of Transcription Elongation
KL-1 exhibits a dose-dependent inhibitory effect on AFF4-CCNT1 interaction with Ki of 3.48 μM . This suggests that KL-1 could be used to regulate transcription elongation, a critical process in gene expression.
Study of RNA Polymerase II Function
KL-1 can be used in acute perturbation strategies to interrogate RNA polymerase II elongation factor function in gene expression .
Mechanism of Action
- Role : The SEC is crucial for transcriptional elongation by RNA polymerase II (Pol II). It facilitates the release of Pol II from promoter-proximal pause sites, allowing efficient transcription elongation .
- Consequence : This disruption impairs the release of Pol II from its paused state near the transcription start site, leading to a reduced average rate of transcription elongation .
- Downstream Effects : Reduced transcription elongation affects gene expression, potentially influencing cellular processes .
- Impact on Bioavailability : KL-1’s pharmacokinetics influence its bioavailability, affecting its efficacy .
- Cellular Effects : Reduced transcription elongation may impact cell growth, differentiation, and response to stimuli .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTVILCEXNCVIN-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC(=CC=C2)OC)\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SEC inhibitor KL-1 | |
CAS RN |
900308-84-1 |
Source
|
Record name | (2E)-N-(5-chloro-2-methylphenyl)-2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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